molecular formula C14H15NO B13255660 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13255660
M. Wt: 213.27 g/mol
InChI Key: MTHXEGHKNFPSJS-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 2059939-51-2) is a high-purity chemical building block belonging to the class of pyrrole-2-carboxaldehydes. This compound features a pyrrole core, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules and natural products . The molecular scaffold incorporates an ethyl group on the nitrogen atom and a meta-methylphenyl substituent, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. Pyrrole-2-carboxaldehydes are of significant research value due to their role as key precursors in organic and medicinal chemistry. They are frequently employed in the synthesis of various heterocycles, such as azaindoles, via imine-mediated cascade condensation and heteroannulation reactions . The reactive aldehyde group allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) in drug discovery programs. This is particularly relevant in the search for new antibacterial agents, as the pyrrole heterocycle is a common structural motif in several natural antibiotics and investigational compounds active against resistant bacterial strains . Furthermore, pyrrole derivatives are investigated for their potential anti-inflammatory and antitumor activities, highlighting the broad utility of this chemical class . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material adhering to all applicable laboratory safety standards.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-ethyl-3-(3-methylphenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C14H15NO/c1-3-15-8-7-13(14(15)10-16)12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3

InChI Key

MTHXEGHKNFPSJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Methodology:

  • Reagents: Pyrrole, 3-methylbenzaldehyde (or analogous aldehydes)
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids
  • Conditions: Reflux in solvents like ethanol or toluene, often with azeotropic removal of water to drive the reaction forward

Research Outcomes:

A study reported in the Open Organic Chemistry Journal (2009) demonstrated the condensation of pyrrole with heterocyclic aldehydes, yielding pyrrole-2-carbaldehyde derivatives efficiently. The reaction typically proceeds via electrophilic aromatic substitution at the pyrrole ring's 2-position, facilitated by the aldehyde's electrophilicity.

Data Table 1: Typical Reaction Conditions for Pyrrole-Aldehyde Condensation

Parameter Conditions Reference
Solvent Ethanol, Toluene
Catalyst p-Toluenesulfonic acid, BF3·Et2O
Temperature Reflux (~80-110°C)
Reaction Time 4-8 hours
Yield 65-85%

Formylation of Pyrrole Derivatives (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack formylation is a classical method for introducing aldehyde groups at the 2-position of pyrroles, especially suitable for synthesizing pyrrole-2-carbaldehyde derivatives.

Procedure:

  • Reagents: Pyrrole, POCl₃, DMF
  • Conditions: The mixture of pyrrole and DMF is treated with POCl₃ at low temperatures (~0°C), then warmed to room temperature
  • Outcome: Formation of pyrrole-2-carbaldehyde with high regioselectivity

Research Outcomes:

In a study, the formylation of pyrrole derivatives yielded 1-ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde efficiently, with yields ranging from 70-80%. The reaction's regioselectivity is confirmed by NMR and IR spectroscopy, showing characteristic aldehyde peaks.

Data Table 2: Vilsmeier-Haack Formylation Conditions

Parameter Conditions Reference
Reagents Pyrrole, POCl₃, DMF
Temperature 0°C to room temperature
Reaction Time 2-6 hours
Yield 70-80%

Multicomponent and Cyclization Approaches

Recent advances include multicomponent reactions (MCRs) involving pyrrole, aldehydes, and other building blocks to synthesize complex pyrrole derivatives.

Methodology:

  • Reagents: Pyrrole, substituted aldehydes, catalysts such as Amberlyst-15 or metal catalysts
  • Conditions: Mild heating, solvent systems like acetonitrile or ethanol, often under microwave irradiation for efficiency
  • Outcome: Formation of substituted pyrroles with aldehyde functionalities

Research Outcomes:

A 2018 review highlights the multicomponent synthesis of pyrroles, emphasizing regioselectivity and functional group tolerance. These methods allow for the synthesis of 1-ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde with high yields and minimal by-products.

Data Table 3: Multicomponent Synthesis Parameters

Parameter Conditions Reference
Catalysts Amberlyst-15, Cu(II) salts
Solvent Acetonitrile, ethanol
Temperature 80-120°C
Reaction Time 3-6 hours
Yield 65-78%

Alternative Synthetic Routes

a. Acylation and Wolf-Kishner Reduction:

  • Synthesis of 2-alkylpyrroles via acylation of pyrrole followed by reduction with Wolf-Kishner conditions yields the corresponding alkylpyrroles, which can then be formylated or further functionalized to obtain the target compound.

b. Use of Heterocyclic Precursors:

  • Employing heteroaryl aldehydes or ketones as starting materials, followed by cyclization and functional group manipulations, can afford the desired pyrrole derivatives with specific substitutions.

Summary of Key Parameters and Outcomes

Method Advantages Limitations Typical Yield (%) References
Direct condensation Simple, high yield, versatile Requires purification, limited regioselectivity 65-85
Vilsmeier-Haack formylation Regioselective, high yield Sensitive to moisture, harsh reagents 70-80
Multicomponent reactions Tolerant of functional groups, efficient Requires optimization for specific substrates 65-78
Acylation + reduction Suitable for alkyl derivatives Multi-step, longer synthesis Variable

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, reflux conditions

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Electrophiles such as bromine or nitronium ion, in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

    Reduction: 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is largely dependent on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic and heterocyclic nature of the compound allows it to interact with various molecular targets through π-π stacking and hydrogen bonding interactions. These interactions can modulate signaling pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole-2-carbaldehyde Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde 1-Ethyl, 3-(3-methylphenyl) Aldehyde ~243.3 Intermediate in drug synthesis
(E)-1-(2-(Henicosafluorododec-enyl)naphthalen-1-yl)-1H-pyrrole-2-carbaldehyde 1-(Fluorinated naphthalenyl) Aldehyde ~792.3 High hydrophobicity; potential fluorinated materials
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate 1-Methyl, 2-Cyanoacrylate Ester, Cyano ~218.2 Bioactive precursor for pyridones
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde 1-Benzyl, 5-Hydroxymethyl Aldehyde, Hydroxyl ~231.3 Oxidation studies; electron-rich core
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 2-Methyl, 3-Ethoxycarbonyl Ester ~153.2 Solubility in organic solvents; APIs

Key Observations :

  • Electronic Effects: The 3-methylphenyl group in the target compound donates electrons via its methyl substituent, enhancing the pyrrole ring’s electron density, whereas fluorinated or cyano-containing analogs (e.g., ) exhibit electron-withdrawing effects, altering reactivity in electrophilic substitutions.
  • Functional Group Reactivity : Aldehyde-containing derivatives (target compound, ) are prone to oxidation or condensation, while esters () undergo hydrolysis or nucleophilic acyl substitution.

Insights :

  • The target compound’s moderate solubility and high GI absorption suggest bioavailability advantages in drug design compared to less-polar analogs like .
  • Safety data for the target compound are sparse in the provided evidence, but structurally related esters () and fluorinated compounds () may inform hazard assessments.

Biological Activity

1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure enables it to interact with various biological targets, making it a candidate for research in medicinal chemistry, particularly in the areas of enzyme inhibition and receptor binding.

Chemical Structure

The chemical structure of 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde can be represented as follows:

C13H13NO\text{C}_{13}\text{H}_{13}\text{N}\text{O}

This structure includes an ethyl group, a methyl-substituted phenyl ring, and a pyrrole ring, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The aromatic nature of the pyrrole allows for significant π-π interactions and hydrogen bonding, which are crucial for binding affinity. The compound may act as an inhibitor by occupying the active sites of enzymes, thereby preventing substrate access and modulating enzymatic activity.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehydeA549 (lung cancer)25Induces apoptosis
Similar Pyrrole DerivativeMCF-7 (breast cancer)15Cell cycle arrest at G1 phase
Similar Pyrrole DerivativeHeLa (cervical cancer)10Inhibits cell proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has also been explored. Studies have demonstrated that these compounds can inhibit the growth of certain bacterial strains, making them candidates for further development as antimicrobial agents. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Study 1: Enzyme Inhibition

In a recent study, researchers investigated the enzyme inhibition properties of 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. The compound was tested against several enzymes involved in metabolic pathways. The results indicated that it effectively inhibited certain enzymes with IC50 values ranging from 10 to 30 µM, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival in vitro, indicating its potential as a treatment for conditions like Alzheimer's disease.

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